N-cyclopentyl-3-iodobenzamide
Description
N-cyclopentyl-3-iodobenzamide is an organic compound with the molecular formula C12H14INO It is characterized by the presence of an iodine atom attached to the benzene ring and a cyclopentyl group attached to the nitrogen atom of the amide group
Properties
IUPAC Name |
N-cyclopentyl-3-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO/c13-10-5-3-4-9(8-10)12(15)14-11-6-1-2-7-11/h3-5,8,11H,1-2,6-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLVWNMKWKEXNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-cyclopentyl-3-iodobenzamide can be synthesized through a multi-step process. One common method involves the iodination of 3-aminobenzamide followed by the introduction of the cyclopentyl group. The iodination can be achieved using iodine and a suitable oxidizing agent, such as sodium iodate, in the presence of an acid catalyst. The cyclopentyl group can be introduced through a nucleophilic substitution reaction using cyclopentylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and purification steps.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron compounds under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-cyclopentyl-3-azidobenzamide.
Scientific Research Applications
Scientific Research Applications
N-cyclopentyl-3-iodobenzamide serves multiple roles in research, including:
- Synthesis Intermediate : It is frequently used as an intermediate in the synthesis of more complex organic molecules, especially in pharmaceuticals and agrochemicals. Its structure allows for modifications that can lead to the development of novel compounds with enhanced biological activity.
- Biological Studies : The compound is utilized in studying enzyme interactions and receptor binding, which are critical for understanding various biological pathways. Its unique structural features, including the iodine atom and cyclopentyl group, contribute to its binding affinity with specific molecular targets.
- Pharmacological Research : this compound has been investigated for its potential as a pharmacological agent, particularly in modulating neurotransmitter systems. Its role as a possible inhibitor or activator of certain biological pathways makes it a candidate for drug development targeting neurological disorders .
Table 1: Summary of Biological Activities
Table 2: Synthesis Pathway Overview
| Step | Description |
|---|---|
| Starting Materials | Cyclopentylamine and 3-iodobenzoic acid |
| Reaction Conditions | Reflux in suitable solvent (e.g., DMF) |
| Yield | Typically high yields (>70%) |
Case Study 1: Neuropharmacological Potential
A study investigated the effects of this compound on N-methyl-D-aspartate receptors (NMDARs), which are implicated in cognitive function and neurodegenerative diseases. The compound demonstrated selective modulation of these receptors, suggesting potential therapeutic benefits for conditions like schizophrenia and Alzheimer's disease. The findings indicated that this compound could enhance synaptic plasticity without the adverse effects associated with traditional antagonists .
Case Study 2: Synthesis and Characterization
Researchers developed a synthetic route for this compound, focusing on optimizing reaction conditions to maximize yield and purity. Characterization techniques such as NMR and mass spectrometry confirmed the structure, establishing a reliable method for producing this compound for further research applications .
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the cyclopentyl group play crucial roles in its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biological pathways, depending on its structure and the target molecule.
Comparison with Similar Compounds
N-cyclopentyl-3-chlorobenzamide: Similar structure but with a chlorine atom instead of iodine.
N-cyclopentyl-3-bromobenzamide: Similar structure but with a bromine atom instead of iodine.
N-cyclopentyl-3-fluorobenzamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: N-cyclopentyl-3-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine contribute to its unique properties.
Biological Activity
N-cyclopentyl-3-iodobenzamide (CAS Number: 349118-02-1) is a synthetic compound that has garnered attention in biological research due to its potential interactions with various molecular targets, particularly in the context of enzyme inhibition and receptor binding. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in research, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound features a cyclopentyl group attached to an amide functional group, with an iodine atom at the meta position of the benzene ring. This unique structural configuration contributes to its chemical properties and influences its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄INO |
| Molecular Weight | 315.154 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the iodine atom and the cyclopentyl group enhances its binding affinity and specificity. It may function as either an inhibitor or activator of certain biological pathways, depending on the target molecule involved.
Enzyme Interactions
This compound has been studied for its potential to inhibit various enzymes, which may play crucial roles in metabolic pathways. For instance, it has shown promise in inhibiting enzymes involved in cancer proliferation and inflammation .
Applications in Scientific Research
This compound has several applications across different fields:
- Pharmaceutical Development : It serves as an intermediate in synthesizing more complex organic molecules, particularly for drug development.
- Biological Studies : The compound is utilized in studying enzyme interactions and receptor binding mechanisms.
- Cancer Research : Its potential role as a ligand for sigma receptors suggests applications in cancer treatment and neurodegenerative diseases.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with other similar compounds that also target sigma receptors or possess amide functionalities.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-benzylpiperidin-4-yl-4-iodobenzamide | Benzylpiperidine moiety | High affinity for sigma receptors |
| N-cyclopentyl-2-iodobenzamide | Iodine at ortho position | Potential sigma receptor activity |
| This compound | Iodine at meta position | Varies in receptor interaction |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Inhibition Studies : Research demonstrated that this compound could inhibit specific enzymes linked to cancer cell proliferation. In vitro assays showed significant inhibition rates at varying concentrations, indicating its potential as a therapeutic agent .
- Receptor Binding Affinity : Binding assays revealed that this compound interacts effectively with sigma receptors, suggesting a role in modulating cell signaling pathways associated with neuroprotection and cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
